Three-component reaction: This method involves reacting 3-methylpyrazole, formaldehyde, and acetamide at elevated temperatures (140–160 °C) with water removal []. This efficient one-pot synthesis allows for control over the isomer ratio of the product.
From polylithiated intermediates: C(α),N-Thiosemicarbazones or C(α),N-semicarbazones are polylithiated and subsequently condensed with aromatic esters to yield N-(1H-pyrazol-3-yl)arylamides [].
Molecular Structure Analysis
Crystal structures: Several papers report crystal structures of compounds containing the N-[(1H-pyrazol-3-yl)methyl]acetamide core [, , , , , ]. These structures reveal features like planar pyrazole rings, the orientation of substituents relative to the pyrazole, and intermolecular interactions like hydrogen bonding and π-π stacking.
Conformation: In many derivatives, the pyrazole and acetamide groups are not coplanar but adopt specific orientations depending on the substituents and their interactions with the environment [, ].
Chemical Reactions Analysis
Hantzsch condensation: This reaction utilizes derivatives of N-[(1H-Pyrazol-3-yl)methyl]acetamide containing an aldehyde group to synthesize 3-(1-phenyl-4-((2-(4-arylthiazol-2-yl)hydrazono)methyl)-1H-pyrazol-3-yl)-2H-chromen-2-one derivatives [].
Multi-component reactions: These reactions allow for the efficient construction of diversely substituted acridines, tetrahydrodipyrazolo[3,4-b:4′,3′-e]pyridines, and tri-substituted methanes incorporating the N-[(1H-pyrazol-3-yl)methyl]acetamide unit [].
Mechanism of Action
Tubulin polymerization inhibition: Compound 7d, a derivative of N-[(1H-Pyrazol-3-yl)methyl]acetamide, shows potent antiproliferative activity by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis [].
GIRK channel activation: A series of N-[(1H-Pyrazol-3-yl)methyl]acetamide ethers act as G protein-gated inwardly-rectifying potassium (GIRK) channel activators [].
CDK5 inhibition: Analog 24, an aminopyrazole derivative, selectively inhibits cyclin-dependent kinase (CDK) 5, leading to reduced Mcl-1 levels and sensitizing pancreatic cancer cells to Bcl-2 inhibitors [].
Adenosine receptor antagonism: Several 8-heterocycle-substituted xanthine derivatives, incorporating the N-[(1H-Pyrazol-3-yl)methyl]acetamide moiety, exhibit potent and selective A2B adenosine receptor antagonist activity [, ].
Applications
Cancer: Derivatives demonstrate antiproliferative activity against various cancer cell lines by inhibiting tubulin polymerization [] and modulating CDK5 activity [].
Neurological disorders: Ethers of N-[(1H-Pyrazol-3-yl)methyl]acetamide show promise as GIRK channel activators, potentially useful for treating conditions like epilepsy and pain [].
Bacterial infections: Derivatives containing the N-[(1H-Pyrazol-3-yl)methyl]acetamide core exhibit antimicrobial activity against various bacterial strains [, , ].
Diabetes: A "partial" glucokinase activator, diethyl ((3-(3-((5-(azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)-1H-pyrazol-1-yl)methyl)phosphonate (BMS-820132), has been developed for treating type 2 diabetes [].
Compound Description: This series of compounds features an ether-based scaffold paired with a sulfone-based head group. These structural modifications led to the development of potent and selective GIRK1/2 activators with improved metabolic stability compared to previously explored urea-based compounds [].
Compound Description: This compound, abbreviated as L1, features a 5-methyl-1H-pyrazol-3-yl acetamide core structure linked to a 2-aminophenyl group []. L1, along with its metal complexes, exhibited promising antibacterial activity against various bacterial strains, outperforming the well-known antibiotic chloramphenicol in some cases.
Compound Description: Analog 24, an aminopyrazole, selectively inhibits CDK5 over CDK2 in cancer cell lines []. It effectively reduces Mcl-1 levels and synergizes with Bcl-2 inhibitors to induce apoptosis in pancreatic cancer cells, demonstrating potential for cancer therapy.
Compound Description: 29b, also known as MRE2028F20, is a potent and selective A2B adenosine receptor antagonist []. It exhibits high affinity for the human A2B receptor subtype with a Ki of 38 nM while displaying minimal affinity towards A1, A2A, and A3 subtypes.
Compound Description: MRE2029F20 (62b) is a highly potent and selective A2B adenosine receptor antagonist with a Ki of 5.5 nM for the hA2B receptor [, ]. It effectively antagonizes 5′-N-Ethyl-carboxamidoadenosine-induced cAMP accumulation and phospholipase C activation in both recombinant and native cells expressing A2B receptors.
Compound Description: 72b, also referred to as MRE2030F20, acts as a selective A2B adenosine receptor antagonist, exhibiting high affinity (Ki = 12 nM) for the human A2B receptor and remarkable selectivity over other adenosine receptor subtypes []. Similar to 62b, 72b effectively inhibits the stimulatory effect of NECA in cAMP assays.
Compound Description: 4-aminoantipyrine, a pyrazolone derivative, serves as a versatile building block for synthesizing various Schiff base derivatives with distinct hydrogen bonding patterns compared to the parent compound []. These derivatives exhibit diverse inter- and intramolecular interactions, influencing their solid-state packing and potential applications.
Compound Description: AZD1480, a pyrazol-3-yl pyrimidin-4-amine derivative, acts as a potent Jak2 inhibitor []. It effectively inhibits signaling and proliferation in Jak2 V617F cell lines and demonstrates in vivo efficacy in a TEL-Jak2 model. Its excellent physical properties and preclinical pharmacokinetics led to its evaluation in Phase I clinical trials for myeloproliferative neoplasms.
Compound Description: 5i, a potent and selective negative allosteric modulator (NAM) of mGlu2, also known as [11C]MG2-1812, displays high affinity and selectivity for mGlu2, coupled with favorable lipophilicity []. Its successful radiolabeling with carbon-11 ([11C]) enables PET imaging studies, demonstrating specific binding to mGlu2 in the rat brain.
Compound Description: PF-2545920 represents a novel, highly selective, and potent PDE10A inhibitor []. It emerged from structure-based drug design efforts targeting a unique \"selectivity pocket\" in PDE10A. This compound holds promise for treating schizophrenia and has progressed to clinical trials.
Compound Description: 10f, a teraryl oxazolidinone compound, exhibits potent antibacterial activity against various bacteria, especially MRSA []. Its phosphate derivative exhibits enhanced water solubility, a desirable property for in vivo applications. 10f shows a promising safety profile with minimal toxicity in MTT and hERG K(+) channel inhibition assays. Furthermore, it demonstrates improved survival protection in MRSA-infected mice models compared to linezolid.
Compound Description: Acrizanib is a small-molecule VEGFR-2 inhibitor specifically designed for topical ocular delivery []. It demonstrates potent inhibition of VEGFR-2, effectively suppressing choroidal neovascularization (CNV) in rodent models. Acrizanib exhibits limited systemic exposure following topical ocular administration and possesses a favorable PK profile in rabbits, making it a promising therapeutic candidate for neovascular age-related macular degeneration.
Compound Description: This class of compounds displays potent and selective inhibition of monoamine oxidase B (MAO-B), making them promising candidates for improving memory and cognition []. These compounds were identified through phenotypic screening and optimized for their MAO-B inhibitory activity and pharmacokinetic properties. Notably, compound 8f from this series emerged as a potential clinical candidate due to its high selectivity for MAO-B over MAO-A, a favorable safety profile, good pharmacokinetic properties, and efficacy in rodent memory models.
N-(1H-Pyrazol-3-yl)pyridin-2-amine
Compound Description: This scaffold represents a class of potent and selective inhibitors of dual leucine zipper kinase (DLK, MAP3K12), a target with therapeutic potential for neurological disorders []. These inhibitors exhibit favorable drug-like properties, including good CNS penetration, making them promising candidates for further development.
Compound Description: This compound serves as a central scaffold for synthesizing alkyl derivatives explored for their potential antioxidant activity [, ]. This work aimed to develop effective methods for synthesizing heterocyclic systems containing both 1,2,4-triazole and pyrazole moieties, exploring their biological potential. Several synthesized derivatives showed moderate antiradical activity, highlighting the potential of these heterocyclic systems in developing antioxidants.
Compound Description: BMS-820132 is a "partial" glucokinase (GK) activator that demonstrates promising potential for treating type 2 diabetes []. Unlike "full" GK activators, BMS-820132 exhibits a lower risk of hypoglycemia while maintaining efficacy in preclinical models. This compound advanced into human clinical trials based on its promising in vivo efficacy, favorable pharmacokinetic properties, and acceptable safety profile.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.